Cas no 2227885-30-3 ((2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol)

(2S)-2-Amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol is a chiral furan-based amino alcohol compound featuring a bromo-substituted methylfuran moiety. Its stereospecific (S)-configuration and functional group arrangement make it a valuable intermediate in asymmetric synthesis and pharmaceutical applications. The presence of both amino and hydroxyl groups enables its use as a ligand or building block for complex molecular frameworks. The bromine substituent offers further reactivity for cross-coupling or substitution reactions, enhancing its utility in medicinal chemistry and agrochemical research. High purity and well-defined stereochemistry ensure reproducibility in synthetic pathways. This compound is particularly suited for researchers developing bioactive molecules or exploring furan derivatives in drug discovery.
(2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol structure
2227885-30-3 structure
Product Name:(2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
CAS No:2227885-30-3
MF:C7H10BrNO2
MW:220.063801288605
CID:6335031
PubChem ID:165669881
Update Time:2025-10-25

(2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol
    • EN300-1910414
    • 2227885-30-3
    • Inchi: 1S/C7H10BrNO2/c1-4-2-6(8)11-7(4)5(9)3-10/h2,5,10H,3,9H2,1H3/t5-/m0/s1
    • InChI Key: NJBJTVBCAQLLDE-YFKPBYRVSA-N
    • SMILES: BrC1=CC(C)=C([C@H](CO)N)O1

Computed Properties

  • Exact Mass: 218.98949g/mol
  • Monoisotopic Mass: 218.98949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 134
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.4Ų

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Additional information on (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol

Comprehensive Overview of (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol (CAS No. 2227885-30-3)

The compound (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol (CAS No. 2227885-30-3) is a chiral amino alcohol derivative featuring a 5-bromo-3-methylfuran moiety. This structurally unique molecule has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. The presence of both amino and hydroxyl functional groups makes it a versatile intermediate for synthesizing complex heterocycles and peptidomimetics.

Recent trends in drug discovery highlight the growing demand for furan-based scaffolds, as they exhibit diverse biological activities, including antimicrobial and anti-inflammatory properties. Researchers are particularly interested in chiral amino alcohols like this compound, as they serve as key precursors for asymmetric synthesis. The bromine substituent at the 5-position of the furan ring further enhances its reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig transformations.

From a synthetic chemistry perspective, CAS No. 2227885-30-3 offers several advantages. Its (2S)-configuration provides enantioselectivity in catalytic reactions, which is crucial for developing optically pure pharmaceuticals. The compound's stability under ambient conditions and solubility in common organic solvents like DMSO and ethanol make it practical for laboratory-scale applications. Recent publications have explored its use in constructing furan-containing natural product analogs, addressing the rising interest in sustainable bioactive compounds.

The agrochemical industry has also shown interest in this molecule due to the 5-bromo-3-methylfuran core's potential pesticidal activity. With increasing global focus on green chemistry and biodegradable agrochemicals, derivatives of this compound are being investigated as alternatives to traditional pesticides. Its structural features align well with current research into furan-based crop protection agents that combine efficacy with environmental safety.

Analytical characterization of (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol typically involves techniques such as HPLC for purity assessment, chiral chromatography for enantiomeric excess determination, and NMR spectroscopy for structural confirmation. The compound's molecular weight (248.09 g/mol) and lipophilicity (predicted LogP ~1.2) make it suitable for drug discovery applications where balanced hydrophilicity is desired.

In the context of medicinal chemistry optimization, researchers are exploring structure-activity relationships (SAR) of analogs derived from this scaffold. The bromine atom serves as a potential site for further functionalization through metal-catalyzed reactions, while the methyl group on the furan ring offers opportunities for metabolic stability tuning. These modifications are particularly relevant for addressing current challenges in CNS drug development and GPCR-targeted therapeutics.

From a commercial availability standpoint, CAS No. 2227885-30-3 is typically supplied as a white to off-white crystalline powder with purity levels exceeding 95%. Proper storage recommendations include protection from light at 2-8°C under inert atmosphere to maintain stability. The compound's handling requires standard laboratory precautions, and its MSDS should be consulted prior to use, though it doesn't fall under any restricted categories.

The growing body of literature on furan-containing pharmaceuticals suggests expanding applications for this chemical entity. Recent studies have demonstrated its incorporation into protease inhibitor backbones and kinase-targeting molecules, areas of intense research in oncology and antiviral therapy. The compound's hydrogen bond donor/acceptor profile makes it particularly valuable for designing molecules with improved target binding and pharmacokinetic properties.

Environmental fate studies of related brominated furan derivatives indicate moderate biodegradability, which is an important consideration for sustainable chemistry applications. The scientific community continues to investigate this compound's potential in biocatalysis and enzyme-mediated transformations, leveraging its chiral center for asymmetric synthesis approaches that align with green chemistry principles.

Future research directions for (2S)-2-amino-2-(5-bromo-3-methylfuran-2-yl)ethan-1-ol may explore its use in DNA-encoded library synthesis or as a precursor for fluorophore development, given the photophysical properties of brominated heterocycles. The compound's structural features position it well for these emerging applications in chemical biology and diagnostic reagent development.

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